molecular formula C19H18N2O2 B11325950 3-ethoxy-N-(2-methylquinolin-8-yl)benzamide

3-ethoxy-N-(2-methylquinolin-8-yl)benzamide

Cat. No.: B11325950
M. Wt: 306.4 g/mol
InChI Key: JYNHTRQYDIOSBO-UHFFFAOYSA-N
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Description

3-ethoxy-N-(2-methylquinolin-8-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound features an ethoxy group attached to the benzamide core, along with a quinoline moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(2-methylquinolin-8-yl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with 2-methylquinoline-8-amine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethoxy-N-(2-methylquinolin-8-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to antimicrobial and anticancer effects. The ethoxy group may also contribute to the compound’s overall bioactivity by enhancing its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

3-ethoxy-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C19H18N2O2/c1-3-23-16-8-4-7-15(12-16)19(22)21-17-9-5-6-14-11-10-13(2)20-18(14)17/h4-12H,3H2,1-2H3,(H,21,22)

InChI Key

JYNHTRQYDIOSBO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C

Origin of Product

United States

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